![molecular formula C23H22N4O2 B2492164 N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261000-91-2](/img/structure/B2492164.png)
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
Synthesis Analysis
The synthesis of N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and related compounds typically involves multistep organic reactions, starting from simple precursors to achieve the desired complex structure. Key steps often include the formation of the oxadiazole ring, introduction of the acetamide group, and subsequent modifications to attach various substituents to the core structure. Such processes require precise control over reaction conditions to ensure high yields and purity of the final product. Techniques such as conformational analysis have been employed to understand the structural preferences of related compounds, which can influence their biological activity (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is characterized by the presence of multiple functional groups, including the oxadiazole ring, acetamide group, and substituted phenyl rings. These features are crucial for the compound's interactions with biological targets. X-ray crystallography and NMR spectroscopy are essential tools for determining the precise molecular geometry and identifying the spatial arrangement of atoms within the molecule. Structural analyses of similar compounds have demonstrated the importance of hydrogen bonding in the self-assembly process and antioxidant activity, as seen in coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has demonstrated that pyrazole-acetamide derivatives can form coordination complexes with metals like Co(II) and Cu(II), influenced by hydrogen bonding in the self-assembly process. These complexes exhibit significant antioxidant activity, suggesting their potential in developing antioxidant therapies or materials with enhanced oxidative stress resistance (Chkirate et al., 2019).
Pharmaceutical Potentials
The pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles, has shown promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings underline the potential of such compounds in designing new drugs and therapeutic agents with specific biological activities (Faheem, 2018).
Antimicrobial and Hemolytic Activity
Compounds with 1,3,4-oxadiazole structures have been assessed for their antimicrobial and hemolytic activities, revealing that many exhibit activity against selected microbial species. This suggests their utility in developing new antimicrobial agents with minimized cytotoxicity, crucial for treating infections without harming the host's cells (Gul et al., 2017).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-7-4-5-8-19(17)24-21(28)15-27-14-6-9-20(27)23-25-22(26-29-23)18-12-10-16(2)11-13-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFAXMLXRDIJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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